molecular formula C25H30N2O5 B2841590 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 903851-63-8

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No.: B2841590
CAS No.: 903851-63-8
M. Wt: 438.524
InChI Key: PXGJRURYWOHAMT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the chromen-2-one core, along with the dimethoxyphenyl and piperazine moieties, contributes to its unique chemical and pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylpiperazine, and 4-methylcoumarin.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin under basic conditions to form an intermediate.

    Etherification: The intermediate is then subjected to etherification with 2-(4-methylpiperazin-1-yl)ethanol in the presence of a suitable base like potassium carbonate.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the reaction time and improving safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chromen-2-one core, converting it into dihydro derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, it has been studied for its potential anti-inflammatory and anticancer activities. The presence of the piperazine ring is known to enhance its interaction with biological targets, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have shown that it can inhibit certain enzymes and receptors involved in inflammatory and cancer pathways.

Industry

Industrially, it is used in the development of new materials with specific properties, such as enhanced stability and bioactivity. Its derivatives are also used in the formulation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.

    Receptor Binding: The piperazine moiety allows it to bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathway Modulation: It can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4-methylcoumarin: Lacks the piperazine moiety, resulting in different biological activities.

    4-Methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one: Lacks the dimethoxyphenyl group, affecting its interaction with biological targets.

Uniqueness

The combination of the chromen-2-one core, dimethoxyphenyl group, and piperazine moiety makes 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one unique. This structure allows for a broad range of biological activities and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-17-20-7-6-19(31-14-13-27-11-9-26(2)10-12-27)16-22(20)32-25(28)24(17)18-5-8-21(29-3)23(15-18)30-4/h5-8,15-16H,9-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGJRURYWOHAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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